molecular formula C16H11FN2O4 B14519455 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one CAS No. 62756-06-3

1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one

Cat. No.: B14519455
CAS No.: 62756-06-3
M. Wt: 314.27 g/mol
InChI Key: SQCHWJUMNLCUCR-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorophenyl group, a hydroxyl group, and a nitro group attached to the quinoline core contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-hydroxyquinoline to introduce the nitro group. This is followed by the Friedel-Crafts alkylation using 4-fluorobenzyl chloride to attach the fluorophenylmethyl group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a quinolinone derivative.

    Reduction: Formation of an aminoquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nitro group may participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[(4-Fluorophenyl)methyl]-4-hydroxyquinolin-2(1H)-one: Lacks the nitro group, resulting in different reactivity and applications.

    4-Hydroxy-3-nitroquinolin-2(1H)-one:

    1-[(4-Chlorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, leading to different chemical behavior.

Uniqueness: The presence of both the fluorophenylmethyl and nitro groups in 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one makes it unique

Properties

CAS No.

62756-06-3

Molecular Formula

C16H11FN2O4

Molecular Weight

314.27 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2-one

InChI

InChI=1S/C16H11FN2O4/c17-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)15(20)14(16(18)21)19(22)23/h1-8,20H,9H2

InChI Key

SQCHWJUMNLCUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2CC3=CC=C(C=C3)F)[N+](=O)[O-])O

Origin of Product

United States

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